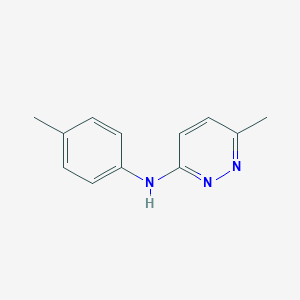
6-methyl-N-(4-methylphenyl)-3-pyridazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-N-(4-methylphenyl)-3-pyridazinamine is a chemical compound that belongs to the pyridazine class of compounds. It is commonly known as MPyPA and has been the subject of scientific research due to its potential applications in various fields.
科学研究应用
MPyPA has been studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, neurological disorders, and infectious diseases. In cancer treatment, MPyPA has been found to inhibit the growth of cancer cells by inducing apoptosis. In neurological disorders, it has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, MPyPA has been studied for its antibacterial and antifungal properties.
作用机制
The mechanism of action of MPyPA is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in various cellular processes. This leads to the disruption of cellular homeostasis and ultimately results in cell death.
Biochemical and Physiological Effects:
MPyPA has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase enzymes. In neurological disorders, MPyPA has been found to improve cognitive function by increasing the levels of neurotransmitters such as dopamine and acetylcholine. In infectious diseases, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cellular processes.
实验室实验的优点和局限性
The advantages of using MPyPA in lab experiments include its high purity, stability, and low toxicity. It is also relatively easy to synthesize, which makes it a cost-effective option for research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific cellular processes.
未来方向
There are several future directions for research on MPyPA. One direction is to further investigate its mechanism of action and identify specific enzymes or proteins that it targets. This could lead to the development of more targeted therapies for cancer and other diseases. Another direction is to explore its potential applications in other fields, such as agriculture and environmental science. MPyPA has been shown to have antibacterial and antifungal properties, which could be useful in developing new pesticides or cleaning agents. Overall, the potential applications of MPyPA are vast, and further research is needed to fully understand its capabilities.
合成方法
The synthesis of MPyPA involves the reaction of 4-methylbenzenamine with 2-cyanopyridine in the presence of a catalyst. The resulting product is then treated with methyl iodide to obtain 6-methyl-N-(4-methylphenyl)-3-pyridazinamine. This method has been optimized to produce high yields of MPyPA with high purity.
属性
产品名称 |
6-methyl-N-(4-methylphenyl)-3-pyridazinamine |
|---|---|
分子式 |
C12H13N3 |
分子量 |
199.25 g/mol |
IUPAC 名称 |
6-methyl-N-(4-methylphenyl)pyridazin-3-amine |
InChI |
InChI=1S/C12H13N3/c1-9-3-6-11(7-4-9)13-12-8-5-10(2)14-15-12/h3-8H,1-2H3,(H,13,15) |
InChI 键 |
VLXMQKNDLDDFRB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)C |
规范 SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one](/img/structure/B232364.png)

![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)

![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)






![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)